1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound that features a piperazine ring, a triazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone involves multiple steps, typically starting with the preparation of the piperazine and triazole intermediates. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as toluene and ethyl acetate . Major products formed from these reactions include various substituted piperazines and triazoles .
Scientific Research Applications
1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The piperazine ring can interact with various receptors in the body, potentially modulating their activity . These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar compounds include other piperazine and triazole derivatives, such as:
1-(4-piperazin-1-ylphenyl)ethanone: Shares the piperazine and ethanone moieties but lacks the triazole ring.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a similar triazole and piperazine structure but with different substituents.
The uniqueness of 1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-[4-[4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-21(24-25-28(15)20-5-3-4-18(23)14-20)22(30)27-12-10-26(11-13-27)19-8-6-17(7-9-19)16(2)29/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
LGNRGYGNZDQZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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